4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine
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Overview
Description
4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine is an organic compound with the molecular formula C14H16N2O It is a derivative of pyridine, featuring an ethyl group at the 4-position, a methoxyphenyl group at the 3-position, and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, potassium carbonate, dimethylformamide, and hydrogen gas. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions produce amines .
Scientific Research Applications
4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine include:
- 4-Methyl-3-(4-methoxyphenyl)pyridin-2-amine
- 4-Ethyl-3-(4-hydroxyphenyl)pyridin-2-amine
- 4-Ethyl-3-(4-chlorophenyl)pyridin-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position of the phenyl ring can enhance its electron-donating properties, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-3-10-8-9-16-14(15)13(10)11-4-6-12(17-2)7-5-11/h4-9H,3H2,1-2H3,(H2,15,16) |
InChI Key |
CRPXUNQJZGIEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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